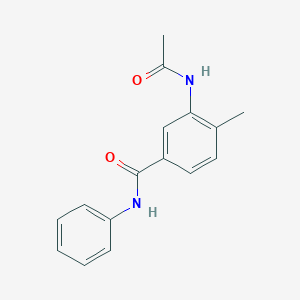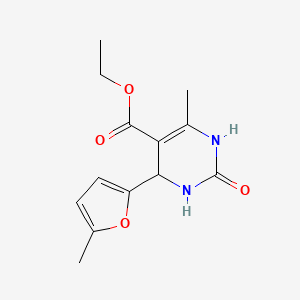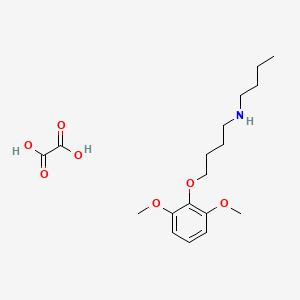
3-(acetylamino)-4-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-4-methyl-N-phenylbenzamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.
作用機序
AM404 acts as an inhibitor of the reuptake of the endocannabinoid anandamide. Anandamide is a naturally occurring neurotransmitter that is involved in the regulation of pain, mood, and appetite. By inhibiting the reuptake of anandamide, AM404 increases its concentration in the synaptic cleft, leading to the activation of the cannabinoid receptors CB1 and CB2. This activation results in the modulation of various physiological processes such as pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
AM404 has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. AM404 has also been shown to reduce the activation of microglia, which are cells involved in the immune response in the central nervous system. Additionally, AM404 has been shown to have analgesic effects by reducing the transmission of pain signals in the spinal cord.
実験室実験の利点と制限
One of the advantages of using AM404 in lab experiments is its specificity for the endocannabinoid system. This allows for the investigation of the role of the endocannabinoid system in various physiological processes. However, one limitation is the potential for off-target effects, as AM404 has been shown to interact with other receptors such as TRPV1 and GPR55.
将来の方向性
There are several future directions for the research on AM404. One area of interest is the potential use of AM404 in the treatment of various neurological conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential role of AM404 in the regulation of appetite and metabolism. Additionally, the development of more specific and potent inhibitors of the endocannabinoid system could lead to the development of more effective therapies for various conditions.
Conclusion:
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of AM404 involves the reaction of 4-methylaminophenol with acetic anhydride, followed by the reaction of the resulting product with N-phenylbenzamide. AM404 acts as an inhibitor of the reuptake of the endocannabinoid anandamide and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. AM404 has several advantages and limitations for lab experiments and has several future directions for research.
合成法
The synthesis of AM404 involves the reaction of 4-methylaminophenol with acetic anhydride, followed by the reaction of the resulting product with N-phenylbenzamide. The final product is obtained after purification through column chromatography. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
AM404 has been extensively researched for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. AM404 has been studied for its potential use in the treatment of various conditions such as neuropathic pain, migraine, and multiple sclerosis. It has also been shown to have potential in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
3-acetamido-4-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-9-13(10-15(11)17-12(2)19)16(20)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGEKCYUFQQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)

![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)

![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)


![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)

